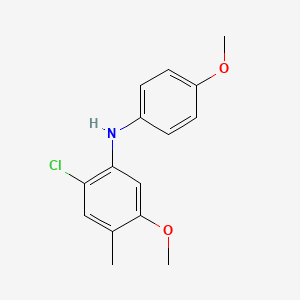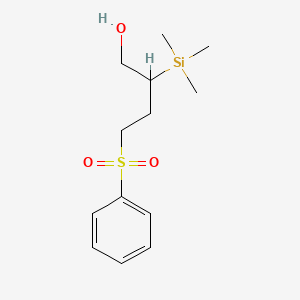![molecular formula C21H19BrN6O3 B15173089 12-Amino-9-(4-bromophenyl)-9-hydroxy-4,6-dimethyl-1,4,6,10,12-pentazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),10,13,15,17-pentaene-5,7-dione](/img/structure/B15173089.png)
12-Amino-9-(4-bromophenyl)-9-hydroxy-4,6-dimethyl-1,4,6,10,12-pentazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),10,13,15,17-pentaene-5,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Amino-9-(4-bromophenyl)-9-hydroxy-4,6-dimethyl-1,4,6,10,12-pentazatetracyclo[97003,8013,18]octadeca-3(8),10,13,15,17-pentaene-5,7-dione is a complex organic compound characterized by its unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-Amino-9-(4-bromophenyl)-9-hydroxy-4,6-dimethyl-1,4,6,10,12-pentazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),10,13,15,17-pentaene-5,7-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of functional groups such as the amino, hydroxy, and bromophenyl groups. Common reagents used in these reactions include bromine, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.
化学反応の分析
Types of Reactions
12-Amino-9-(4-bromophenyl)-9-hydroxy-4,6-dimethyl-1,4,6,10,12-pentazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),10,13,15,17-pentaene-5,7-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution at the amino group can result in various substituted derivatives.
科学的研究の応用
12-Amino-9-(4-bromophenyl)-9-hydroxy-4,6-dimethyl-1,4,6,10,12-pentazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),10,13,15,17-pentaene-5,7-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and functional groups.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 12-Amino-9-(4-bromophenyl)-9-hydroxy-4,6-dimethyl-1,4,6,10,12-pentazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),10,13,15,17-pentaene-5,7-dione involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, the amino group may interact with enzyme active sites, while the bromophenyl group can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 12-Azatetracyclo[9.7.0.03,8.013,18]octadeca-1,3,5,7,9,11,13,15,17-nonaene
- 9-Hydroxy-4,6-dimethyl-1,4,6,10,12-pentazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),10,13,15,17-pentaene-5,7-dione
Uniqueness
12-Amino-9-(4-bromophenyl)-9-hydroxy-4,6-dimethyl-1,4,6,10,12-pentazatetracyclo[97003,8013,18]octadeca-3(8),10,13,15,17-pentaene-5,7-dione stands out due to its combination of functional groups and tetracyclic structure, which confer unique chemical and biological properties
特性
分子式 |
C21H19BrN6O3 |
|---|---|
分子量 |
483.3 g/mol |
IUPAC名 |
12-amino-9-(4-bromophenyl)-9-hydroxy-4,6-dimethyl-1,4,6,10,12-pentazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),10,13,15,17-pentaene-5,7-dione |
InChI |
InChI=1S/C21H19BrN6O3/c1-25-16-11-27-14-5-3-4-6-15(14)28(23)19(27)24-21(31,12-7-9-13(22)10-8-12)17(16)18(29)26(2)20(25)30/h3-10,31H,11,23H2,1-2H3 |
InChIキー |
BGLJDBHDKHMUBS-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)C(N=C3N(C2)C4=CC=CC=C4N3N)(C5=CC=C(C=C5)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)

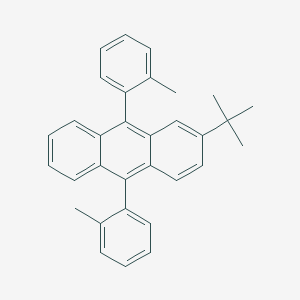
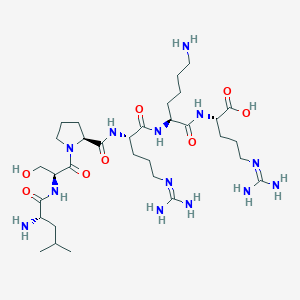
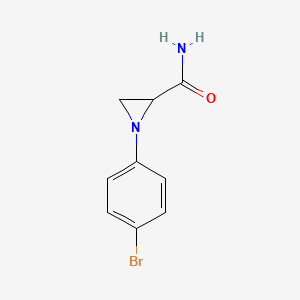
![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)

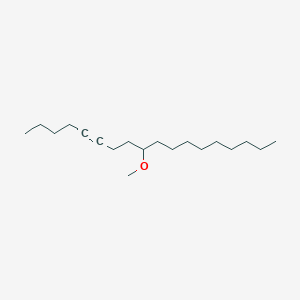
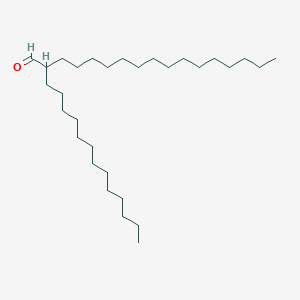
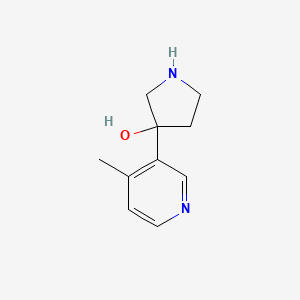
![Bis[(3-fluorophenyl)methyl]stannanone](/img/structure/B15173075.png)
![1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium](/img/structure/B15173081.png)
